molecular formula C5H6N2OS B079593 2-Aminothiophene-3-carboxamide CAS No. 14080-51-4

2-Aminothiophene-3-carboxamide

Cat. No. B079593
CAS RN: 14080-51-4
M. Wt: 142.18 g/mol
InChI Key: WHZIZZOTISTHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminothiophene-3-carboxamide and its derivatives can be accomplished through several methods, including microwave-assisted synthesis and metal-free one-pot synthesis approaches. Microwave-assisted synthesis allows for the rapid formation of 2-aminothiophene-3-carboxylic acid derivatives through efficient transformation to thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). Additionally, a metal-free synthesis method enables the formation of 2-aminothiophene derivatives by reacting 2-ynals with thioamides in alcohols, showcasing a straightforward protocol for constructing trisubstituted 2-aminothiophenes (Luo et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Aminothiophene-3-carboxamide derivatives has been elucidated through crystal structure analysis. For instance, the structure of Methyl-3-Aminothiophene-2-Carboxylate (matc) has been determined using single crystal X-ray diffraction, highlighting the presence of various inter- and intra-interactions facilitated by amino and carboxyl groups (Tao et al., 2020).

Chemical Reactions and Properties

2-Aminothiophene-3-carboxamide undergoes numerous chemical reactions, leading to a diverse array of derivatives. These reactions include cyclization to form thieno[2,3-d]pyrimidin-4-ones and the synthesis of azomethine derivatives, which are precursors to biologically active compounds (Kovalenko, Vlasov, & Chernykh, 2006). Furthermore, the targeted synthesis of azomethine derivatives has shown the potential for pharmacological activity, underscoring the importance of optimizing synthesis methods for these compounds (Чиряпкин et al., 2021).

Physical Properties Analysis

The physical properties of 2-Aminothiophene-3-carboxamide derivatives, such as their crystalline forms and interaction energies within crystal packing, have been thoroughly investigated. Studies using Hirshfeld surface analysis and energy-framework analyses provide insights into the dominant forces in crystal packing, including dispersion and electrostatic interactions (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-Aminothiophene-3-carboxamide derivatives, including their reactivity and the formation of various functionalized derivatives, have been explored through several synthesis methods. For example, the Gewald reaction is highlighted as a significant method for preparing derivatives of 2-aminothiophene-3-carboxylic acids and 2-amino-3-acylthiophenes, demonstrating the compound's versatility in organic synthesis (Gewald, 1976).

Scientific Research Applications

  • Synthesis of Coumarins and Pyrimidinones : Kovalenko et al. (2006) studied the interaction of 2-iminocoumarin-3-carboxamides with 2-aminothiophene-3-carboxamides, finding that initial products can undergo rearrangement to form thieno[2,3-d]pyrimidin-4-ones, which are useful in synthesizing coumarins and pyrimidinones (Kovalenko, Vlasov, & Chernykh, 2006).

  • Anticonvulsant Activity : Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes and evaluated their anticonvulsant activity. Their findings suggest that these compounds could have potential applications in treating seizure disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

  • Antibacterial Activity : A study conducted in 2019 demonstrated the synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives. These compounds exhibited good antibacterial activity against Gram-negative and Gram-positive bacteria (Author Not Provided, 2019).

  • Various Biological Activities : Prasad et al. (2017) discussed the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which showed significant antimicrobial, anti-inflammatory, analgesic, antioxidant, antitumor activities (Prasad, Angothu, Latha, & Nagulu, 2017).

  • Synthesis Methods and Reactions : Gewald (1976) reviewed various cyclization reactions to form 2-aminothiophenes. The derivatives have been used in the synthesis of condensed thiophenes like thienopyrroles, thienopyrimidines, and others, highlighting their versatility in chemical synthesis (Gewald, 1976).

  • Inhibitors of VEGF Receptor-2 Kinase : Song (2007) synthesized new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, identifying them as potent inhibitors of VEGF receptor-2 kinase, crucial in tumor-induced blood vessel formation (Song, 2007).

  • Radiosensitizers and Cytotoxins : Threadgill et al. (1991) evaluated 2- and 3-nitrothiophene-5-carboxamides as radiosensitizers for hypoxic mammalian cells and as bioreductively activated cytotoxins, indicating potential in cancer therapy (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

  • Aryl Alkyl Ketones Synthesis : Tormyshev et al. (2006) achieved good yields of 2-aminothiophene-3-carboxylates using the one-pot Gewald reaction. These compounds have potential applications in various chemical syntheses (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006).

  • Biologically Active Azomethine Derivatives : Chiriapkin et al. (2021) focused on synthesizing and analyzing biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, indicating potential pharmaceutical applications (Chiriapkin, Kodonidi, & Larsky, 2021).

  • Regioselective Metal-Free Synthesis : Luo et al. (2015) developed a metal-free synthesis for 2-aminothiophene derivatives, showcasing a straightforward synthetic protocol for these compounds (Luo, Ge, An, Jin, Wang, Sun, & Deng, 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301, H317, and H319 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

2-Aminothiophene-3-carboxamide and its derivatives have potential applications in various fields due to their unique properties. They are being explored for their antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties . They are also being used in the development of new synthetic reactions that adhere to the principles of green chemistry .

properties

IUPAC Name

2-aminothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZIZZOTISTHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351401
Record name 2-aminothiophene-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiophene-3-carboxamide

CAS RN

14080-51-4
Record name 2-Amino-3-thiophenecarboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminothiophene-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiophene-3-carboxamide
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Synthesis routes and methods I

Procedure details

2,5-Dihydroxy-1,4-dithiane (76 g) and cyanoacetamide (84 g) were added to a mixture of methanol (180 mL), water (10 mL) and triethylamine (10 g). The resulting mixture was heated at 35–40° C. for about 30 minutes while stirring, and then heated to 50–60° C. for an additional 30 minutes with stirring. The reaction mixture was then cooled to room temperature and poured into a mixture of ice (100 g)/water (300 mL). A fine precipitate formed upon addition, which was filtered and dried overnight to give 100.6 g of the title compound as a pale gray powder ((M+H)+=143, M.P.=159.0–159.6° C.).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-Dithiane-2,5-diol (50 g, 328 mmol), and cyanoacetamide (55.2 g, 657 mmol) were added to a mixture of MeOH (150 mL), water (9 mL) and TEA (6.5 g, 50 mmol). The resulting mixture was heated at about 35-40° C. for 30 minutes while stirring, and then heated to about 50-60° C. for an additional 30 minutes with stirring. The reaction mixture was then cooled to RT and poured into a mixture of ice (70 g)/water (200 mL). A fine precipitate formed upon addition, which was filtered and dried overnight to give (66.7 g) of the title compound. MS (ES+): 143 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,5-dihydroxy-1,4-dithiane (11.8 g, 155 mmol), cyanoacetamide (17.0 g, 202 mmol) and triethylamine (20 ml) in ethanol (100 mL) was stirred under heating at 70° C. for 4 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to an about half volume. Water was added to the residue, the precipitated insoluble material was collected by filtration, and the solid was washed with water to give 2-amino-3-thiophenecarboxamide as a brown powder (15.3 g, 69%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1,4-dithian-2,5-diol (4.56 g, 30 mmole) and 2-cyanoacetamide (2.52 g, 30 mmole) were combined in ethanol (50 ml). Triethylamine (6 ml) was added and heated to 70° C. for 1 hour. The volume of solvent was reduced under vacuum, and the product was isolated by filtration. Product was recrystallized from ethanol to give 2.71 g of product (yield 64%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
99
Citations
SH Choi, SS Ryu, K Sim, C Song, I Shin, SS Kim… - European Journal of …, 2020 - Elsevier
… In an effort to discover potent and selective ANO1 inhibitors capable of inhibiting GBM cells, we have designed and synthesized a series of new 2-aminothiophene-3-carboxamide …
Number of citations: 12 www.sciencedirect.com
G Nikolakopoulos, H Figler, J Linden… - Bioorganic & medicinal …, 2006 - Elsevier
Three series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides have been prepared using …
Number of citations: 125 www.sciencedirect.com
MA Gouda, MA Berghot, GE EL-GHANI… - Turkish Journal of …, 2011 - journals.tubitak.gov.tr
… The microwave irradiation of 1,4dithiane-2,5-diol(thioacetaldehyde dimmer) (7) with cyanoacetamide or 2-cyano-N-(2-nitrophenyl)acetamide (8) in boiling ethanol or methanol …
Number of citations: 20 journals.tubitak.gov.tr
RM Mohareb, SM Sherif, HM Gaber… - … Journal of Main …, 2003 - Wiley Online Library
2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]‐ thiophene‐3‐carboxamide (1) was prepared according to Gewald procedure. Its reactivity toward a variety of chemical reagents was studied to …
Number of citations: 13 onlinelibrary.wiley.com
D Briel, A Rybak, C Kronbach, K Unverferth - European journal of medicinal …, 2010 - Elsevier
… To a mixture of 2-aminothiophene-3-carboxamide 1a,b (3.80 mmol), water (0.50 ml) and K 2 CO 3 (0.97 g, 7 mmol) in CH 2 Cl 2 (5 ml) was added thiophosgene (0.80 ml, 10.4 mmol) in …
Number of citations: 55 www.sciencedirect.com
M Al‐Ghorbani, MA Gouda - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
… Treatment of cycloheptanone 1 with cyanoacetamide 2 in ethanol and in the presence of morpholine and sulfur, resulted the corresponding 2-aminothiophene-3-carboxamide 3. …
Number of citations: 11 onlinelibrary.wiley.com
WW Wardakhan, GA Elmegeed… - Phosphorus, Sulfur, and …, 2005 - Taylor & Francis
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1) reacted with 3-iminobutyronitrile (2) to give the imino product 3. The latter product was used in synthesis of a series of …
Number of citations: 15 www.tandfonline.com
V Duvauchelle, P Meffre, Z Benfodda - European Journal of Medicinal …, 2022 - Elsevier
In medicinal chemistry, 2-aminothiophene is a central five-membered heterocyclic core that is mostly synthesized using Gewald methodology. Its incorporation into a molecule can …
Number of citations: 7 www.sciencedirect.com
FS Mehdhar, AYA Alzahrani, E Abdel-Galil… - Bulletin of the Chemical …, 2023 - ajol.info
ABSTRACT. A series of new thiophene derivatives was prepared through nucleophilic substitution reactions of the precursor N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-…
Number of citations: 3 www.ajol.info
S Massari, G Nannetti, L Goracci… - Journal of Medicinal …, 2013 - ACS Publications
The limited number of drug classes licensed for treatment of influenza virus (Flu), together with the continuous emergence of viral variants and drug resistant mutants, highlights the …
Number of citations: 58 pubs.acs.org

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